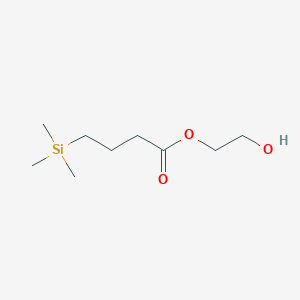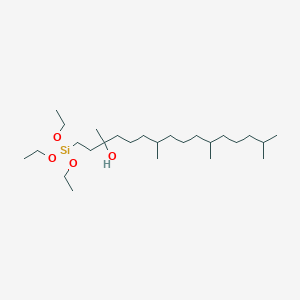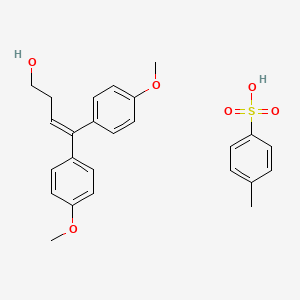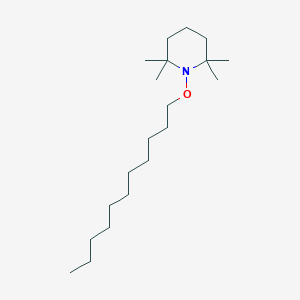
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine is an organic compound belonging to the piperidine class. It is characterized by a piperidine ring substituted with four methyl groups at positions 2 and 6, and an undecyloxy group at position 1. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine typically involves the following steps:
Alkylation: The next step involves the alkylation of 2,2,6,6-Tetramethylpiperidine with an undecyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Bases: Sodium hydride, potassium tert-butoxide.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
Hydroxylamines: Formed through oxidation reactions.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine involves its role as a hindered base. It can abstract protons from acidic substrates, facilitating various chemical transformations. The undecyloxy group enhances its solubility in organic solvents, making it effective in non-aqueous systems .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Lacks the undecyloxy group, making it less soluble in organic solvents.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
N,N-Diisopropylethylamine (DIPEA): Another hindered base but with different steric properties.
Uniqueness
2,2,6,6-Tetramethyl-1-(undecyloxy)piperidine is unique due to its combination of steric hindrance and enhanced solubility, making it particularly useful in organic synthesis and industrial applications where solubility in non-aqueous systems is crucial .
Propiedades
Número CAS |
823179-57-3 |
|---|---|
Fórmula molecular |
C20H41NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethyl-1-undecoxypiperidine |
InChI |
InChI=1S/C20H41NO/c1-6-7-8-9-10-11-12-13-14-18-22-21-19(2,3)16-15-17-20(21,4)5/h6-18H2,1-5H3 |
Clave InChI |
OCIGTYDBVVKREQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCON1C(CCCC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


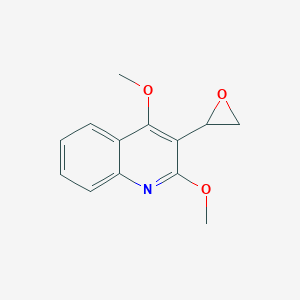
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
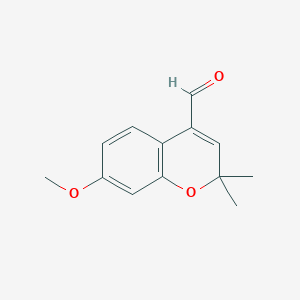
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
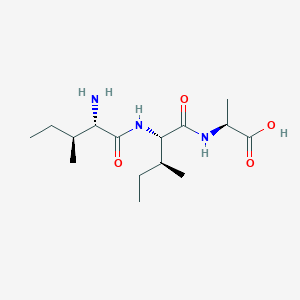
phosphinate](/img/structure/B14229318.png)
